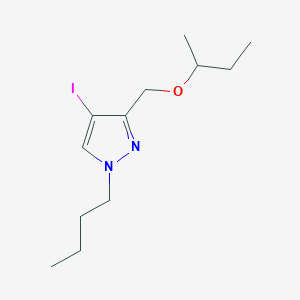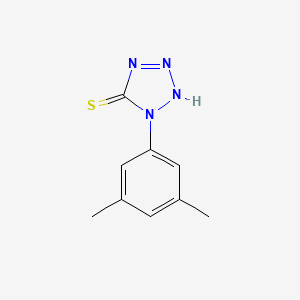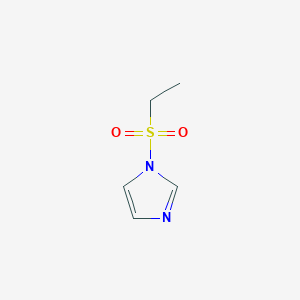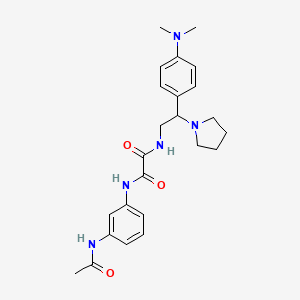![molecular formula C7H12ClN B2982278 6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride CAS No. 2344684-99-5](/img/structure/B2982278.png)
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is a chemical compound with the CAS Number: 2344684-99-5 . It has a molecular weight of 145.63 . The IUPAC name for this compound is (1S,5S)-6-azabicyclo[3.2.1]oct-3-ene hydrochloride .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 6-Azabicyclo[3.2.1]oct-3-ene, has been a subject of research due to its presence in tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is 1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles similar to 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride, have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Total Synthesis of Target Molecules
The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire . However, they have been used in the total synthesis of several target molecules .
Biomass Valorization
Researchers are also exploring the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane scaffold could potentially play a role in this area of research .
Palladium-Catalyzed Reactions of Aziridines
There is ongoing research on palladium-catalyzed reactions of aziridines . Given the structural similarities, 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride could potentially be used in these reactions .
Traditional Chinese Herbal Medicine
The 2-Azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . It has been reported in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to 6-Azabicyclo[321]oct-3-ene, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
It is known that tropane alkaloids, which share a similar structure, can affect various biological pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Azabicyclo[3.2.1]oct-3-ene Hydrochloride . .
properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHCQFRGZMEKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2982198.png)
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)


![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)





![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)